Valganciclovir hydrochloride

Vue d'ensemble

Description

- En tant qu'ester L-valyl du ganciclovir, il sert de prodrug pour le ganciclovir. Après administration orale, il se convertit rapidement en ganciclovir par l'action des estérases intestinales et hépatiques .

Valganciclovir hydrochloride: ) est un médicament antiviral principalement utilisé pour traiter les infections à cytomégalovirus (CMV).

Méthodes De Préparation

- Le valganciclovir est synthétisé à partir du ganciclovir, qui est un analogue nucléosidique. La voie de synthèse implique l'estérification du ganciclovir avec la L-valine.

- Les méthodes de production industrielle suivent généralement des protocoles établis pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

- Le valganciclovir subit une hydrolyse enzymatique dans les cellules de la muqueuse intestinale et le foie, le convertissant en ganciclovir.

- Le ganciclovir, à son tour, est phosphorylé de manière intracellulaire en sa forme triphosphate. Ce triphosphate entre en compétition avec la désoxyguanosine triphosphate (dGTP) en tant que substrat de la polymérase d'ADN virale, inhibant ainsi la synthèse de l'ADN viral.

- Il est à noter que le valganciclovir présente une activité environ 26 fois plus forte contre le CMV in vitro par rapport à l'aciclovir.

- Il supprime efficacement les réactions immunitaires déclenchées par le CMV et le rejet de greffe chez les modèles animaux .

Applications de la recherche scientifique

Médecine: Le valganciclovir est crucial dans le traitement de la rétinite à CMV chez les patients atteints du SIDA.

Recherche: Il est utilisé dans des études relatives au CMV et à ses effets sur les personnes immunodéprimées.

Mécanisme d'action

- Le mécanisme d'action du valganciclovir est similaire à celui du ganciclovir. Une fois converti en ganciclovir, il inhibe la synthèse de l'ADN viral en entrant en compétition avec le dGTP.

- Le médicament cible le CMV et réduit les réponses immunitaires déclenchées par le CMV et le rejet de greffe.

- Certaines souches de CMV résistantes au ganciclovir ont été isolées, avec des mutations dans les gènes codant la kinase responsable de la phosphorylation du ganciclovir et la polymérase d'ADN virale .

Applications De Recherche Scientifique

Treatment of Cytomegalovirus Retinitis

Valganciclovir is the first-line treatment for CMV retinitis in patients with AIDS. Clinical studies have demonstrated its efficacy in reducing the incidence of vision loss associated with this condition. For instance, a study involving 203 liver transplant recipients showed that symptomatic CMV disease occurred in 14.3% of patients receiving valganciclovir prophylaxis .

Prophylaxis in Organ Transplant Recipients

Valganciclovir is widely used as prophylaxis against CMV infection in organ transplant patients. Its use has been associated with a significant reduction in the incidence of CMV disease compared to untreated controls. However, studies have reported varying efficacy rates based on donor and recipient serostatus .

Efficacy

Research indicates that valganciclovir is effective but may not be superior to ganciclovir in all patient populations. A systematic review highlighted that while valganciclovir reduces the risk of CMV disease, it also carries a higher risk of neutropenia compared to other antiviral therapies .

Safety Concerns

Valganciclovir is associated with several side effects, including:

- Hematological Toxicities : Neutropenia, anemia, and thrombocytopenia are common adverse effects.

- Gastrointestinal Issues : Nausea, vomiting, and diarrhea.

- Potential Teratogenic Effects : It is contraindicated during pregnancy due to risks of fetal toxicity .

Pharmacokinetics

Valganciclovir has a significantly improved bioavailability compared to ganciclovir. A study reported that oral valganciclovir shows tenfold better absorption than oral ganciclovir, making it a preferred option for outpatient management of CMV infections .

| Parameter | Valganciclovir | Ganciclovir |

|---|---|---|

| Bioavailability | ~60% | ~5-10% |

| Dosing Frequency | Once or twice daily | Multiple doses required |

Case Studies

- Liver Transplantation : A cohort study observed that despite prophylactic treatment with valganciclovir, some patients still developed symptomatic CMV disease within 90 days post-transplantation. This highlights the need for careful monitoring and possibly combination therapies for high-risk patients .

- Pediatric Applications : Valganciclovir has been successfully used in children aged 4 months to 16 years post-kidney transplant to prevent CMV disease, demonstrating its applicability across age groups .

Mécanisme D'action

- Valganciclovir’s mechanism of action mirrors that of ganciclovir. Once converted to ganciclovir, it inhibits viral DNA synthesis by competing with dGTP.

- The drug targets CMV and reduces immune responses triggered by CMV and transplant rejection.

- Some CMV strains resistant to ganciclovir have been isolated, with mutations in genes encoding the kinase responsible for phosphorylating ganciclovir and viral DNA polymerase .

Comparaison Avec Des Composés Similaires

- Le valganciclovir se distingue par sa nature de prodrug et son profil de sécurité amélioré par rapport au ganciclovir.

- Des composés similaires comprennent l'aciclovir (moins efficace contre le CMV), mais les propriétés uniques du valganciclovir en font un choix privilégié pour le traitement du CMV.

Activité Biologique

Valganciclovir hydrochloride is a prodrug of ganciclovir, primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS. This article delves into its biological activity, mechanisms, pharmacokinetics, and clinical efficacy based on comprehensive research findings.

Valganciclovir is rapidly converted to ganciclovir in the body, primarily by intestinal and hepatic esterases. Ganciclovir acts as an analogue of 2'-deoxyguanosine and inhibits viral DNA synthesis by being incorporated into the viral DNA chain. The mechanism can be summarized as follows:

- Conversion to Ganciclovir : After oral administration, valganciclovir is converted to ganciclovir.

- Phosphorylation : In CMV-infected cells, ganciclovir is phosphorylated by the viral protein kinase pUL97 to ganciclovir monophosphate, followed by further phosphorylation to ganciclovir triphosphate by cellular kinases.

- Inhibition of DNA Synthesis : Ganciclovir triphosphate inhibits viral DNA polymerase more effectively than cellular polymerases, leading to premature termination of the DNA chain elongation .

Pharmacokinetics

The pharmacokinetic profile of valganciclovir includes:

- Absorption : Well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 60% when taken with food.

- Distribution : The volume of distribution for ganciclovir is about 0.703 L/kg. Plasma protein binding is low (1-2%).

- Metabolism : Rapidly hydrolyzed to ganciclovir; no significant metabolites are detected.

- Elimination : Primarily eliminated via renal excretion as ganciclovir through glomerular filtration and active tubular secretion.

- Half-life : Approximately 4.08 hours; prolonged in patients with renal impairment .

Clinical Efficacy

Valganciclovir has demonstrated significant efficacy in treating CMV infections. Several studies have highlighted its effectiveness:

- Case Study 1 : A clinical trial involving HIV-positive patients showed that valganciclovir effectively reduced CMV viral load and improved retinal health in patients with CMV retinitis.

- Case Study 2 : In a pediatric population, valganciclovir was found to be effective in preventing CMV disease in high-risk infants, demonstrating its utility beyond adult populations .

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~60% (with food) |

| Volume of Distribution | 0.703 L/kg |

| Plasma Protein Binding | 1-2% |

| Half-life | ~4.08 hours |

| Major Route of Elimination | Renal (as ganciclovir) |

Adverse Effects

While generally well-tolerated, valganciclovir can cause side effects, including:

- Hematological effects (e.g., neutropenia)

- Gastrointestinal disturbances

- Central nervous system effects (e.g., headache, dizziness)

Monitoring for these adverse effects is crucial during treatment, especially in immunocompromised patients .

Propriétés

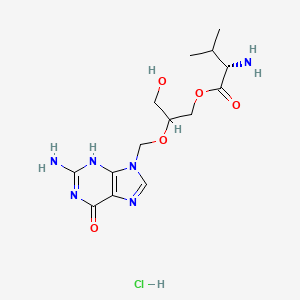

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8?,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORWARFPXPVJLW-MTFPJWTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046784 | |

| Record name | Valganciclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175865-59-5 | |

| Record name | Valganciclovir hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175865-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valganciclovir hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valganciclovir hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valganciclovir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Valganciclovir hydrochloride?

A1: this compound is a prodrug of Ganciclovir, meaning it is metabolized in the body to its active form, Ganciclovir. [, ] Ganciclovir is an acyclic nucleoside analogue of 2′-deoxyguanosine that inhibits viral DNA polymerase. [, ]

Q2: How does Ganciclovir, the active form of this compound, inhibit viral DNA polymerase?

A2: Ganciclovir is initially phosphorylated by viral thymidine kinase in infected cells. [] The triphosphate form of Ganciclovir then competitively inhibits viral DNA polymerase, ultimately terminating viral DNA chain elongation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H22N6O7 • HCl. Its molecular weight is 450.88 g/mol. [, , ]

Q4: What are some analytical techniques used to characterize this compound?

A4: Several analytical methods are employed for the characterization and quantification of this compound. These include:

- Spectroscopic Methods: FTIR, 1H NMR, and LC-MS are used to confirm the structure and purity of synthesized this compound and its related impurities. [, ]

- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detector (DAD) [, ] and Quadrupole Time-of-Flight-Tandem Mass Spectroscopy (LC-QTOF-MS/MS) [] are used for sensitive and accurate quantification, especially for trace-level analysis of impurities.

- High-Performance Thin Layer Chromatography (HPTLC): This technique provides a rapid and accurate method for the development and validation of this compound analysis in bulk and pharmaceutical dosage forms. []

Q5: How stable is this compound in different conditions?

A5: this compound exhibits variable stability under different stress conditions:

- Hydrolysis: It undergoes significant degradation under alkaline conditions but shows mild degradation under neutral conditions. [, ]

- Oxidation: Degradation is observed with hydrogen peroxide. []

- Photolysis: The drug demonstrates good stability under light exposure. []

- Thermal Degradation: Suspensions of this compound tablets show degradation over time at room temperature and 2-8°C, highlighting the importance of appropriate storage conditions and formulation strategies for oral liquid dosage forms. [, ]

Q6: What are some strategies to improve the stability of this compound formulations?

A6:

- Simple Suspension Method: Suspending this compound tablets in hot water (55°C) without grinding or opening allows for administration through a nasogastric tube and maintains over 90% of the original drug content when mixed with other medications commonly prescribed to transplant recipients. []

- Control of pH: Acidic solutions (pH 1.8 and 2.8) prepared using dilute hydrochloric acid can significantly reduce the degradation of valganciclovir in suspensions, demonstrating the importance of pH control in stabilizing liquid formulations. []

- Excipient Compatibility: Utilizing compatible excipients like simple syrup and citric acid hydrate can further enhance the stability of valganciclovir suspensions, providing practical options for pediatric formulations. []

- Controlled Release Systems: Sodium alginate/poly (ethylene oxide) blend hydrogel membranes have shown promise for controlled release of this compound, extending release up to 12 hours and potentially improving its therapeutic efficacy. []

- Floating Matrix Tablets: Formulations using hydrophilic and hydrophobic polymers like ethyl cellulose, hydroxypropyl methylcellulose (HPMC), and povidone have demonstrated sustained drug release profiles over 12 hours, indicating their potential for enhancing bioavailability and therapeutic effect. []

Q7: What is the significance of the diastereomeric ratio in this compound?

A7: this compound exists as a mixture of two diastereomers. The U.S. Food and Drug Administration (FDA) specifies that the diastereomeric ratio should be maintained within the range of 55:45 to 45:55 for pharmaceutical applications. []

Q8: How is this compound metabolized in the body?

A8: this compound is rapidly hydrolyzed to Ganciclovir after oral administration, resulting in significantly better absorption compared to oral Ganciclovir. []

Q9: Why is this compound preferred over Ganciclovir for oral administration?

A9: this compound demonstrates 10-fold better absorption than oral Ganciclovir due to its L-valyl ester prodrug structure, making it a more clinically favorable option for oral administration. []

Q10: What are the main clinical applications of this compound?

A10: this compound is primarily used for:

- Prophylaxis of Cytomegalovirus (CMV) Infection: It is indicated for the prophylaxis of CMV disease in transplant recipients at risk, including those who have undergone liver transplantation. [, ]

- Treatment of CMV Retinitis: It is effective in treating CMV retinitis in patients with weakened immune systems, particularly those with AIDS. []

Q11: Are there any concerns regarding the efficacy of this compound in liver transplant recipients?

A11: While generally considered effective, studies have shown varying results for this compound prophylaxis in liver transplant patients. Some research suggests that it may not provide adequate prophylaxis, highlighting the need for further investigation and personalized treatment strategies. [, ]

Q12: Are there known resistance mechanisms to Ganciclovir?

A12: Yes, resistance to Ganciclovir can develop through mutations in the viral genes encoding for thymidine kinase or DNA polymerase. []

Q13: Are there any safety concerns associated with this compound?

A13: While not covered extensively in this set of research papers, it's important to note that like all medications, this compound may cause side effects and has potential for drug interactions. Consulting a medical professional and referring to the drug's prescribing information is crucial for understanding potential risks and benefits.

Q14: Are there any ongoing studies exploring targeted drug delivery strategies for this compound?

A14: While the provided research papers do not delve into specific targeted drug delivery strategies for this compound, the development of controlled-release formulations like hydrogel membranes [] and floating matrix tablets [] suggests a research focus on improving drug delivery and potentially targeting specific tissues in the future.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.